molecular formula C11H12N4O3 B186986 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole CAS No. 18378-22-8

4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole

Cat. No.: B186986
CAS No.: 18378-22-8
M. Wt: 248.24 g/mol
InChI Key: KQERZOAUQVHYLM-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Bonding Patterns

The molecule consists of a benzoxadiazole scaffold (a fused benzene and oxadiazole ring) substituted with a nitro group and a piperidine moiety. Key structural features include:

Property Value/Description Source
Molecular Formula C₁₁H₁₂N₄O₃
Molecular Weight 248.24 g/mol
SMILES C1CCN(CC1)C2=CC=C(C3=NON=C23)N+[O-]
IUPAC Name 4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole

The benzoxadiazole ring is planar, with the nitro group conjugated to the aromatic system, enhancing electron-withdrawing effects. The piperidine ring adopts a chair conformation, as observed in related derivatives, minimizing steric strain.

X-ray Crystallographic Analysis

Crystallographic studies on analogous compounds (e.g., 4-amino-7-nitrobenzoxadiazole derivatives) reveal critical insights:

  • Nitro Group Orientation : The nitro group lies coplanar with the benzoxadiazole ring, enabling efficient π-conjugation.
  • Piperidine Conformation : The piperidine ring adopts a chair conformation, with axial and equatorial hydrogens influencing intermolecular interactions.
  • Bond Lengths : The C–N bond between the piperidine nitrogen and the benzoxadiazole core is shorter than typical single bonds (1.34–1.38 Å), indicating partial double-bond character.
Comparative Analysis of 2D vs 3D Conformational Stability

The compound’s stability in 2D (planar) and 3D (conformer) states is influenced by:

  • 2D Stability : The planar benzoxadiazole core and conjugated nitro group optimize resonance stabilization.
  • 3D Stability : The piperidine ring’s chair conformation and intermolecular hydrogen bonding in crystalline forms enhance three-dimensional stability.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While direct NMR data for this compound is unavailable, analysis of analogous nitrobenzoxadiazole derivatives provides guidance:

  • ¹H NMR : Peaks corresponding to aromatic protons (δ 7.5–8.0 ppm) and piperidine protons (δ 1.5–3.0 ppm) are expected.
  • ¹³C NMR : Signals for carbons adjacent to electronegative atoms (e.g., nitro-substituted carbons at δ 130–150 ppm) are prominent.
Infrared (IR) and Raman Vibrational Modes

Key vibrational modes are inferred from nitrobenzoxadiazole studies:

Vibrational Mode IR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹) Assignment
Nitro (NO₂) Stretching 1520–1550 1500–1530 Asymmetric NO₂ stretching
C–N Stretching (Oxadiazole) 1330–1260 1300–1270 C–N bond in oxadiazole ring
C–O Stretching 1100–1050 1080–1040 Benzoxadiazole C–O bond
UV-Vis Absorption Characteristics

The compound exhibits strong absorption in the visible region due to π→π* transitions:

  • λₐᵦₛ (nm) : ~480 nm (similar to 4-fluoro-7-nitrobenzoxadiazole derivatives).
  • Molar Extinction Coefficient (ε) : ~2.7 × 10⁴ L mol⁻¹ cm⁻¹, typical for conjugated nitroaromatic systems.

Properties

IUPAC Name

4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c16-15(17)9-5-4-8(10-11(9)13-18-12-10)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQERZOAUQVHYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384888
Record name 4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18378-22-8
Record name 4-Nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18378-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Analytical Chemistry

NBD-P is widely used as a fluorescent probe for the detection of amines and amino acids. Its high sensitivity and selectivity make it suitable for various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : NBD-P derivatives are employed to enhance the fluorescence detection of amines, significantly improving the detection limits in complex biological samples .
    ApplicationDescriptionReference
    HPLC AnalysisDerivatization of amines for enhanced fluorescent detection
    Fluorescence MicroscopyVisualization of cellular components like lysosomes

Biological Applications

In biological research, NBD-P has been utilized for:

  • Cell Imaging : A notable application involves the visualization of lysosomes in live cells using NBD-P, which reacts with carboxylic acids to form fluorescent derivatives. This method provides an economical alternative to commercially available lysosomal probes .
  • Enzyme Activity Studies : NBD-P is employed to study enzyme kinetics and interactions due to its ability to bind selectively to specific proteins.

Medicinal Chemistry

The compound has potential therapeutic applications:

  • Anticancer Research : Investigations into the cytotoxic effects of NBD-P derivatives have shown promise in targeting cancer cells by modulating cellular pathways through protein interactions.
  • Infectious Disease Treatment : Ongoing research explores the efficacy of NBD-P in treating various infectious diseases, leveraging its reactive intermediates formed through bioreduction .

Case Study 1: HPLC Method Development

A study demonstrated the use of NBD-P for the derivatization of fluoxetine in human plasma samples. The method achieved a linear calibration curve over a concentration range of 0.25–16 ng/mL with high recovery rates .

Case Study 2: Visualization of Lysosomes

In another study, researchers applied NBD-P to various cell lines (HGC-27, CW-2) and successfully visualized lysosomes within minutes under fluorescence microscopy, showcasing its rapid application in live-cell imaging .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and applications of 4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole and its analogs:

Compound Name Substituents (Positions) Key Applications Notable Properties
This compound Nitro (4), Piperidinyl (7) Potential GST inhibition, derivatization High lipophilicity, tunable fluorescence
NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole) Chloro (4), Nitro (7) Derivatization of amines/thiols (HPLC) Reacts with nucleophiles, Km = µM for GSTs
NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole) Fluoro (4), Nitro (7) Amino acid analysis (chiral LC) High fluorescence, thiol specificity
NBDHEX (6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol) Hexylthio (4), Nitro (7) GST inhibition, anticancer research Induces apoptosis via JNK-GSTP1 dissociation
7-(4-Methylpiperazinyl)-4-nitro-2,1,3-benzoxadiazole 1-oxide Methylpiperazinyl (7), Nitro (4), Oxide Undefined (structural analog) Enhanced solubility (piperazine)

Substituent Effects on Fluorescence and Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (σp = +1.27) at position 4 in the target compound creates a strong electron-withdrawing effect, while the piperidinyl group (σp ≈ -0.15) at position 7 provides electron donation.
  • Fluorescence Quantum Yield : The sum (σp4 + σp7) and difference (σp4 - σp7) of Hammett constants predict fluorescence characteristics. For the target compound, σp4 + σp7 ≈ +1.12, placing it in a subgroup with moderate-to-high fluorescence, suitable for cellular imaging or analyte detection .

Table 1: Key Parameters of Benzoxadiazole Derivatives

Parameter 4-Nitro-7-piperidin-1-yl-... NBD-Cl NBD-F NBDHEX
LogP (Predicted) ~2.8 (high lipophilicity) ~1.5 ~1.2 ~3.5
Fluorescence λem (nm) ~550 (estimated) 530–540 520–530 N/A
GST Inhibition (IC50) Not reported 2–5 µM Not tested 0.1–1 µM
Primary Use Research (potential) Derivatization Chiral LC Anticancer

Key Insights:

Structural Flexibility: Position 4 substituents (nitro, chloro, fluoro) dictate electrophilicity, while position 7 groups (piperidinyl, hydrazino, methylpiperazinyl) modulate solubility and target interactions .

Therapeutic Potential: Lipophilic derivatives like NBDHEX and the target compound show promise in overcoming multidrug resistance in cancer cells .

Analytical Limitations : Bulky substituents (e.g., piperidinyl) may hinder derivatization efficiency, favoring smaller groups like fluoro for HPLC applications .

Biological Activity

4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole (abbreviated as 4-NPBD) is a chemical compound with notable biological activities, particularly in the fields of biochemistry and pharmacology. With the molecular formula C11H12N4O3C_{11}H_{12}N_{4}O_{3} and a molecular weight of 248.24 g/mol, this compound has gained attention for its fluorescent properties and potential applications in various scientific research domains.

The compound is characterized by its unique structure, which includes a piperidine moiety that contributes to its biological activity. The following table summarizes key chemical properties of 4-NPBD:

PropertyValue
Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
CAS Number 18378-22-8
IUPAC Name This compound
InChI Key KQERZOAUQVHYLM-UHFFFAOYSA-N

4-NPBD exhibits a range of biological activities primarily due to its ability to interact with various biomolecules. The piperidine nucleus is known for its diverse pharmacological effects, including:

  • Antibacterial Activity : Preliminary studies indicate that compounds similar to 4-NPBD can inhibit bacterial growth. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Compounds containing the piperidine structure have been linked to the inhibition of enzymes such as acetylcholinesterase (AChE) and urease. In particular, several synthesized derivatives demonstrated significant inhibitory effects with IC50 values indicating their potency .

Fluorescent Properties

4-NPBD is utilized as a fluorescent labeling reagent in biochemical assays. Its fluorescence allows for the detection and quantification of biomolecules in various experimental setups. This property enhances its utility in research applications involving cellular imaging and tracking .

Antibacterial Screening

In a study evaluating the antibacterial properties of synthesized compounds bearing the piperidine moiety, several derivatives were tested against multiple bacterial strains. The results indicated that:

  • Compounds exhibited strong inhibitory activity against Salmonella typhi with an IC50 value of approximately 2.14 µM.
  • Other strains like Escherichia coli and Staphylococcus aureus showed varying degrees of susceptibility, with some compounds demonstrating weak to moderate activity .

Enzyme Inhibition Studies

The enzyme inhibitory potential was assessed through docking studies and binding interactions with bovine serum albumin (BSA). The findings revealed that:

  • Compounds derived from 4-NPBD exhibited significant AChE inhibition, making them potential candidates for therapeutic applications in neurodegenerative disorders.
  • Urease inhibition was also notable, which may have implications for treating conditions like urinary tract infections .

Comparative Analysis with Similar Compounds

A comparison between 4-NPBD and structurally related compounds highlights its unique biological profile:

Compound NameAntibacterial ActivityAChE InhibitionUrease Inhibition
This compound Moderate to StrongSignificantStrong
4-Chloro-7-nitro-2,1,3-benzoxadiazole ModerateModerateWeak
4-Fluoro-7-nitro-2,1,3-benzoxadiazole WeakWeakModerate

Q & A

Q. What are the common synthetic routes for preparing 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole?

The synthesis typically involves nucleophilic substitution of a nitro-substituted benzoxadiazole precursor. For example, 4-nitro-7-chloro-2,1,3-benzoxadiazole can react with piperidine under basic conditions to replace the chlorine atom with a piperidinyl group. This method is analogous to the synthesis of 4-amino-7-chloro-2,1,3-benzoxadiazole, where iron powder and hydrochloric acid are used to reduce nitro groups, followed by substitution . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.

Q. What physicochemical properties make this compound suitable for fluorescence-based assays?

this compound exhibits strong fluorescence with excitation/emission maxima in the visible range (e.g., ~488 nm excitation for related NBD derivatives). Its fluorescence quantum yield and stability are pH-dependent, as observed in structurally similar compounds like NBD-PZ, where fluorescence intensity increases significantly at pH ≤7.0 . The electron-withdrawing nitro group and electron-donating piperidinyl substituent enhance its fluorogenic properties, making it ideal for labeling biomolecules.

Advanced Research Questions

Q. How can derivatization conditions be optimized for amine detection using this compound in biological samples?

  • Reaction Parameters : Use elevated temperatures (e.g., 80°C) and short reaction times (5–10 minutes) to accelerate derivatization while minimizing degradation .
  • Concentration : A 20 mM concentration of the reagent ensures sufficient reactivity without causing precipitation .
  • Validation : Follow ICH Q2(R1) guidelines for validation, including linearity (e.g., 0.1–100 µM range), precision (RSD <10%), and recovery studies (85–115%) .
  • Matrix Effects : Pre-treat samples with solid-phase extraction or protein precipitation to reduce interference from biological matrices .

Q. How can researchers address discrepancies in fluorescence data caused by pH variations?

  • pH Control : Maintain a buffer system (e.g., borate buffer, pH 9.5) during derivatization to stabilize reaction conditions .
  • Post-Derivatization Adjustment : After labeling, adjust the pH to ≤7.0 to maximize fluorescence intensity, as demonstrated for NBD-PZ derivatives .
  • Cross-Validation : Use complementary techniques (e.g., LC-MS/MS) to confirm quantitative results when pH-dependent fluorescence introduces uncertainty .

Q. What advanced separation techniques enhance sensitivity when using this compound in neurotransmitter analysis?

  • Online Microdialysis-Capillary Electrophoresis (MD-CE) : Couple derivatization with high-speed CE (e.g., 21.5 s separation time) for real-time monitoring of amino acids like glutamate and GABA .
  • Hydrophilic Interaction Liquid Chromatography (HILIC) : Use diol- or carboxyl-functionalized columns to improve resolution of polar analytes, achieving LODs <4.6 nM for polyamines .
  • Laser-Induced Fluorescence (LIF) : Employ 488 nm excitation to detect low-abundance neurotransmitters with 4–25-fold improved sensitivity compared to traditional methods .

Q. How does structural modification of benzoxadiazole derivatives impact their reactivity and selectivity?

  • Substituent Effects : Replacing the nitro group with piperidinyl enhances nucleophilicity toward amines, while fluoro or hydrazino groups (e.g., NBD-H) target carbonyl compounds .
  • Steric Hindrance : Bulky substituents (e.g., piperidinyl) may reduce reaction rates with sterically hindered amines, necessitating longer reaction times .
  • Validation of Selectivity : Perform competition assays with structurally similar analytes (e.g., primary vs. secondary amines) to confirm specificity .

Methodological Troubleshooting

Q. How can low derivatization yields be mitigated in complex biological matrices?

  • Sample Pre-Treatment : Use ultrafiltration or enzymatic digestion to remove interfering proteins .
  • Catalysts : Add crown ethers or ionic liquids to enhance reactivity in hydrophobic environments .
  • Temperature Gradients : Implement stepwise heating (e.g., 60°C → 80°C) to balance reaction speed and reagent stability .

Q. What steps validate the stability of this compound derivatives during long-term storage?

  • Accelerated Degradation Studies : Store derivatives at 4°C, 25°C, and 40°C for 1–4 weeks and monitor fluorescence decay .
  • Protective Agents : Add antioxidants (e.g., ascorbic acid) or store in amber vials under nitrogen to prevent photodegradation and oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole

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